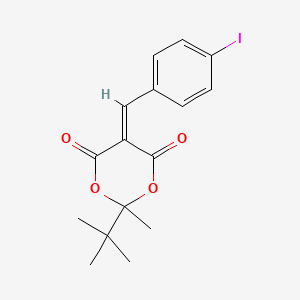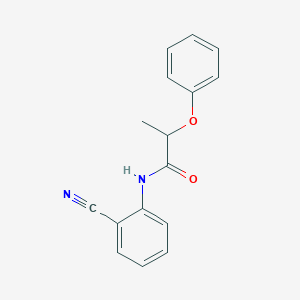![molecular formula C20H21N3O2 B6046163 2-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6046163.png)
2-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3-benzoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzoxazole derivative that contains a piperazine moiety and a phenylpropanoyl group. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
2-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3-benzoxazole has been extensively studied for its potential applications in various scientific fields. One of the major applications of this compound is in the field of medicinal chemistry. The compound has been shown to exhibit potent anti-inflammatory and analgesic activities in animal models. It has also been reported to possess anticonvulsant, anxiolytic, and antidepressant activities.
Mechanism of Action
The exact mechanism of action of 2-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3-benzoxazole is not fully understood. However, it has been proposed that the compound may act by modulating the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It may also act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins.
Biochemical and physiological effects:
2-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3-benzoxazole has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. The compound has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in animal models of oxidative stress. In addition, it has been reported to increase the levels of various antioxidants, such as superoxide dismutase and catalase, in animal models of oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3-benzoxazole in lab experiments is its potent pharmacological activities. The compound has been shown to exhibit a wide range of activities, including anti-inflammatory, analgesic, anticonvulsant, anxiolytic, and antidepressant activities. This makes it a useful tool for studying various biological processes and disease models. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experimental setups.
Future Directions
There are several future directions for research on 2-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3-benzoxazole. One of the major areas of research is the development of more efficient and cost-effective synthesis methods for the compound. Another area of research is the identification of the exact mechanism of action of the compound, which may lead to the development of more potent and selective analogs. In addition, further research is needed to explore the potential applications of the compound in various disease models, including neurodegenerative diseases, cancer, and metabolic disorders.
Synthesis Methods
The synthesis of 2-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3-benzoxazole has been reported in various scientific literature. One of the most common methods involves the reaction of 2-aminobenzoic acid with 4-(3-phenylpropanoyl)piperazine in the presence of thionyl chloride and triethylamine. The reaction mixture is then refluxed in acetonitrile to obtain the desired compound in good yield.
properties
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-19(11-10-16-6-2-1-3-7-16)22-12-14-23(15-13-22)20-21-17-8-4-5-9-18(17)25-20/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUDRJDXPZVPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3O2)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(difluoromethyl)-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6046084.png)



![2-[2-(4-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B6046114.png)
![3-[1-(4-ethoxybenzyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6046122.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-4-isobutylbenzenesulfonohydrazide](/img/structure/B6046126.png)
![1-(4-fluorobenzyl)-4-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6046128.png)

![1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine](/img/structure/B6046138.png)
![diethyl {amino[2-(3,4-dimethoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6046143.png)
![2-(4-methoxyphenoxy)-N-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]acetamide](/img/structure/B6046153.png)
![N~3~-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N~3~-methyl-1,3-piperidinedicarboxamide](/img/structure/B6046170.png)
![[5-({2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}methyl)-2-furyl]methanol](/img/structure/B6046175.png)